2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
102601-37-6
VCID:
VC0019886
InChI:
InChI=1S/C15H19N3O6/c19-12(17-8-13(20)18-9-14(21)22)6-7-16-15(23)24-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,17,19)(H,18,20)(H,21,22)
SMILES:
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O
Molecular Formula:
C15H19N3O6
Molecular Weight:
337.33 g/mol
2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
CAS No.: 102601-37-6
Main Products
VCID: VC0019886
Molecular Formula: C15H19N3O6
Molecular Weight: 337.33 g/mol
CAS No. | 102601-37-6 |
---|---|
Product Name | 2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid |
Molecular Formula | C15H19N3O6 |
Molecular Weight | 337.33 g/mol |
IUPAC Name | 2-[[2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C15H19N3O6/c19-12(17-8-13(20)18-9-14(21)22)6-7-16-15(23)24-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,17,19)(H,18,20)(H,21,22) |
Standard InChIKey | CDYQJXMBPMBMSE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O |
Sequence | XGG |
PubChem Compound | 335260 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume